6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-(4-METHYL-1-PIPERAZINYL)-
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Overview
Description
11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multiple steps. One common synthetic route includes the reaction of a quinoline derivative with a piperazine compound under specific conditions. For example, the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as microwave irradiation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common reagents used in these reactions include sodium hydroxide, mesyl chloride, and lithium chloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it acts as an antagonist for multiple neurotransmitter receptor sites, including serotonin and dopamine receptors . This interaction leads to various biological effects, such as modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used in cancer therapy.
Quetiapine: An antipsychotic drug that acts on multiple neurotransmitter receptors.
What sets 11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline apart is its unique structure, which allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
5782-96-7 |
---|---|
Molecular Formula |
C19H25N3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C19H25N3/c1-21-11-13-22(14-12-21)19-15-7-3-2-4-9-17(15)20-18-10-6-5-8-16(18)19/h5-6,8,10H,2-4,7,9,11-14H2,1H3 |
InChI Key |
OMJSADBYVOJWEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3CCCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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